3-Amino-1-benzothiophen-4-ol: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications
3-Amino-1-benzothiophen-4-ol: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
In contemporary medicinal chemistry, the benzothiophene core is universally recognized as a "privileged scaffold," serving as the structural foundation for numerous FDA-approved therapeutics, including raloxifene (selective estrogen receptor modulator) and zileuton (5-lipoxygenase inhibitor)[1]. Among the diverse library of benzothiophene derivatives, 3-Amino-1-benzothiophen-4-ol (CAS: 1599716-49-0)[2] emerges as a uniquely potent building block.
The strategic positioning of an electron-donating amino group at the C3 position and a hydroxyl group at the C4 position creates an orthogonally reactive system. This dual-functionality allows researchers to execute highly regioselective modifications, facilitating the synthesis of complex, multi-fused heterocyclic systems such as benzothieno[3,2-b]pyridines[1]. This technical guide dissects the physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols for leveraging the 3-amino-benzo[b]thiophen-4-ol scaffold in drug discovery.
Physicochemical Properties & Molecular Architecture
Understanding the baseline physicochemical parameters of 3-Amino-1-benzothiophen-4-ol is critical for predicting its behavior in both synthetic workflows and biological assays. The adjacent placement of the -NH₂ and -OH groups induces a strong localized dipole and opens pathways for intramolecular hydrogen bonding, which significantly impacts the molecule's solubility and nucleophilicity.
Quantitative Data Summary
| Property | Value / Description | Pharmacological Implication |
| Chemical Name | 3-Amino-benzo[b]thiophen-4-ol | Core scaffold for fused heterocycles. |
| CAS Registry Number | 1599716-49-0[2] | Essential for regulatory and inventory tracking. |
| Molecular Formula | C₈H₇NOS | Low molecular weight ideal for fragment-based drug design (FBDD). |
| Molecular Weight | 165.21 g/mol | High ligand efficiency (LE) potential. |
| Hydrogen Bond Donors | 2 (-NH₂, -OH) | Facilitates strong interactions with kinase hinge regions. |
| Hydrogen Bond Acceptors | 3 (N, O, S) | Enables complex solvation networks in target binding pockets. |
| Electronic Nature | Highly Electron-Rich | Highly susceptible to electrophilic aromatic substitution (EAS). |
Mechanistic Reactivity & Synthetic Logic
The reactivity of 3-amino-1-benzothiophen-4-ol is governed by the synergistic electron-donating effects of the heteroatoms. The sulfur atom in the thiophene ring donates electron density via resonance, which is further amplified by the C3-amino and C4-hydroxyl groups.
Domino Reactions and Friedländer Condensations
The 3-amino group is exceptionally nucleophilic. When paired with an adjacent formyl or carbonyl functionality, the scaffold readily undergoes Friedländer-type domino reactions. Reacting these amino derivatives with ketones or 1,3-diones yields fused tricyclic systems (e.g., benzothieno[3,2-b]pyridines), which have demonstrated profound cytotoxic and antibacterial properties[1].
Organobase-Driven Cycloaddition
Recent advancements have demonstrated the efficacy of synthesizing multi-substituted benzo[b]thiophene-4-ol derivatives via organobase-driven cycloaddition. Utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base allows for the clean deprotonation of active methylenes without unwanted side reactions, driving the cyclization of thiophene precursors with nitroso compounds to form the benzo[b]thiophene-4-ol core[3].
Figure 1: Organobase-driven cycloaddition mechanism for benzo[b]thiophene-4-ol synthesis.
Pharmacological Relevance & Structure-Activity Relationships (SAR)
Benzothiophene derivatives span a broad spectrum of therapeutic domains, exhibiting anti-inflammatory, antidiabetic, anticancer, and antimicrobial activities[4]. The 3-amino-1-benzothiophen-4-ol scaffold is particularly valuable in oncology and infectious disease research.
Causality in Target Binding:
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The Benzothiophene Core: Acts as a rigid, hydrophobic anchor that readily engages in π−π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) within protein binding pockets.
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The 3-Amino Group: Acts as a critical hydrogen bond donor. In kinase inhibitors, this group frequently mimics the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region[1].
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The 4-Hydroxyl Group: Provides a highly polar vector that can be directed toward solvent-exposed channels or used to lock the ligand in place via hydrogen bonding with acidic residues (Aspartate/Glutamate).
Figure 2: Structure-Activity Relationship (SAR) mapping of the 3-amino-1-benzothiophen-4-ol scaffold.
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following protocol details the synthesis of multi-substituted benzo[b]thiophene-4-ol derivatives using an organobase-driven methodology[3]. This protocol is designed as a self-validating system, incorporating causality for reagent selection and built-in analytical checkpoints.
Protocol: DBU-Catalyzed Synthesis of Benzo[b]thiophene-4-ol Derivatives
Rationale: DBU is selected over inorganic bases (like K₂CO₃) because its organic solubility in N,N-Dimethylformamide (DMF) ensures a homogeneous reaction mixture, while its non-nucleophilic nature prevents the degradation of the nitroso compound[3].
Reagents & Materials:
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3-substituted 1-(thiophen-3-yl)prop-2-en-1-one (1.0 mmol)
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Nitroso compound (1.2 mmol)
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DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 mmol)
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Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
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Preparation: Flame-dry a 25 mL round-bottom flask under an argon atmosphere to prevent moisture-induced quenching of the reactive intermediates.
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Dissolution: Dissolve the 3-substituted 1-(thiophen-3-yl)prop-2-en-1-one (1.0 mmol) and the nitroso compound (1.2 mmol) in 5.0 mL of anhydrous DMF. Causality: DMF is a polar aprotic solvent that perfectly stabilizes the highly polarized transition state during cycloaddition.
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Catalyst Addition: Dropwise, add DBU (2.5 mmol) to the stirring solution at room temperature. A distinct color change (typically to deep yellow/orange) indicates the formation of the deprotonated active methylene intermediate.
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Reaction Propagation: Stir the mixture at room temperature (r.t.) for exactly 8 hours[3].
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In-Process Monitoring (Self-Validation Check 1): At the 4-hour and 7-hour marks, perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The disappearance of the starting enone spot confirms reaction progression.
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Quenching & Workup: Quench the reaction by adding 15 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography on silica gel.
Validation & Quality Control (Self-Validation Check 2):
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Yield Expectation: ~88% isolated yield[3].
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¹H NMR (400 MHz, CDCl₃): Look for the characteristic broad singlet of the -OH proton (exchangeable with D₂O) around δ 5.0 - 5.5 ppm, and the distinct aromatic protons of the newly formed benzothiophene core.
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HR-MS (ESI): Confirm the exact mass corresponding to the specific multi-substituted benzo[b]thiophene-4-ol derivative[3].
References
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Title: An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Source: Bentham Science Publishers / Current Organic Chemistry. URL: [Link]
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Title: Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. Source: National Institutes of Health (NIH) / PMC. URL: [Link]
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Title: Synthesis of Multi-substituted Benzo[b]thiophene-4-ol Derivatives by Organobase-driven Cycloaddition. Source: Chinese Journal of Organic Chemistry (SIOC). URL: [Link]
Sources
- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1602469-94-2|3-Amino-1-benzothiophen-6-ol|BLD Pharm [bldpharm.com]
- 3. Synthesis of Multi-substituted Benzo[b]thiophene-4-ol Derivatives by Organobase-driven [sioc-journal.cn]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
